molecular formula C19H22N2O3 B5019959 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide

Cat. No.: B5019959
M. Wt: 326.4 g/mol
InChI Key: NIQPNYGIJXWJMN-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide is a synthetic organic compound with a complex structure that includes a furan ring, a piperidine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 2,5-dimethylfuran with 4-(1-piperidinylcarbonyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
  • 2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Uniqueness

2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its benzamide and benzenesulfonamide analogs. The furan ring can participate in additional types of chemical reactions and may enhance the compound’s bioactivity.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-12-17(14(2)24-13)18(22)20-16-8-6-15(7-9-16)19(23)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPNYGIJXWJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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